Glabrolide
Overview
Description
Glabrolide is a compound derived from Glycyrrhiza uralensis Fisch . It belongs to the class of organic compounds known as triterpenoids . It is a β-secretase 1 (BACE-1) inhibitor . The molecular formula of this compound is C30H44O4 .
Synthesis Analysis
The phytochemical screening of the Glycyrrhiza glabra root revealed the presence of alkaloids, glycosides, carbohydrates, starches, phenolic compounds, flavonoids, proteins, pectin, mucilage, saponins, lipids, tannins, sterols, and steroids .Molecular Structure Analysis
The molecular weight of this compound is 468.67 . The molecular structure of this compound can be represented by the SMILES string:C[C@]12C@@[C@@]3([H])C[C@]5(C)C[C@@]4([H])OC5=O)C)=O)([H])[C@@]6(C@@(C@@HCC6)C)([H])CC1)C
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it is known that this compound exhibits significant fungicidal activity against ten kinds of phytopathogenic fungi .Physical and Chemical Properties Analysis
This compound has a molecular weight of 468.67 and a molecular formula of C30H44O4 . Further physical and chemical properties are not specified in the search results.Scientific Research Applications
Antibacterial Applications :
- Glabrol, along with other flavonoids from licorice, has shown significant efficiency against methicillin-resistant Staphylococcus aureus (MRSA). It exhibits rapid bactericidal activity, increases bacterial membrane permeability, and shows promising in vivo and in vitro antibacterial activity, suggesting its potential as a lead compound for membrane-active antibacterial agents against MRSA and as a disinfectant candidate (Wu et al., 2019).
Metabolic Disorder Treatment :
- Activation of AMP-activated protein kinase (AMPK) with glabridin can alleviate adiposity and hyperlipidemia in obesity. It decreases body weight and adiposity, improves fatty liver, and regulates the expression of lipogenic and fatty acid oxidation genes, suggesting its effectiveness in treating obesity-related metabolic disorders (Lee et al., 2012).
Neurological and Hypnotic Effects :
- Glabridin from licorice extract demonstrated hypnotic effects via positive allosteric modulation of GABA(A)-BZD receptors. It potentiated pentobarbital-induced sleep and increased non-rapid eye movement sleep in mice without decreasing delta activity, indicating its potential in treating sleep-related disorders (Cho et al., 2012).
Skin Health and Cosmetics :
- Efficient percutaneous delivery of glabridin using cationic amphiphilic chitosan micelles enhanced its ability to penetrate the skin and inhibit melanogenesis, suggesting its use in treating skin hyperpigmentation (Seino et al., 2016).
Psoriasis Treatment :
- Glabridin significantly suppressed levels of pro-inflammatory cytokines in LPS-stimulated HaCaT cells and showed beneficial effects on IMQ-induced psoriasis in mice. Its mechanism may involve downregulation of pro-inflammatory cytokines and improvement of antioxidant status, making it a promising candidate for psoriasis therapies (Li et al., 2018).
Cancer Treatment :
- Studies on glabrescione B (related to glabrolide) encapsulated in nanocapsules showed specific activities against cancer stem cells and potential for delivering high doses to solid tumors after systemic administration, pointing towards its application in cancer therapy (Ingallina et al., 2017).
Mechanism of Action
Glabrolide acts as a β-secretase 1 (BACE-1) inhibitor . In terms of its fungicidal activity, it has been found that this compound can induce reactive oxygen species accumulation, the loss of mitochondrial membrane potential, and cell membrane destruction through affecting the expression levels of phosphatidylserine decarboxylase .
Safety and Hazards
Properties
IUPAC Name |
(1R,2R,5S,6R,9R,11S,14S,15R,19S,21R)-11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-16,22-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-25(2)20-8-11-30(7)23(28(20,5)10-9-21(25)32)19(31)14-17-18-15-26(3)16-22(34-24(26)33)27(18,4)12-13-29(17,30)6/h14,18,20-23,32H,8-13,15-16H2,1-7H3/t18-,20-,21-,22+,23+,26+,27+,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSHDNSCEQSPWIM-FVTWEACWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@]6(C[C@H]5OC6=O)C)C)C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147723 | |
Record name | Olean-12-en-29-oic acid, 3,22-dihydroxy-11-oxo-, γ-lactone, (3β,20β,22β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101147723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10401-33-9 | |
Record name | Olean-12-en-29-oic acid, 3,22-dihydroxy-11-oxo-, γ-lactone, (3β,20β,22β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10401-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glabrolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Olean-12-en-29-oic acid, 3,22-dihydroxy-11-oxo-, γ-lactone, (3β,20β,22β)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101147723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLABROLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WEA004YF1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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